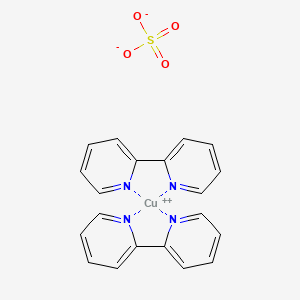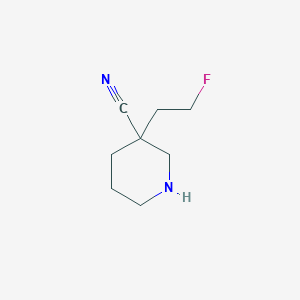
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general synthetic route involves the following steps:
Preparation of the Alkyne: The starting material, 1-ethyl-1H-1,2,3-triazole, is synthesized by reacting ethyl azide with an alkyne under copper(I) catalysis.
Cycloaddition Reaction: The alkyne is then reacted with an azide in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Acetonitrile Group: The triazole derivative is further reacted with a nitrile group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.
作用机制
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes and proteins. This compound can also interact with nucleic acids, affecting gene expression and cellular functions.
相似化合物的比较
Similar Compounds
1-Ethyl-1H-1,2,3-triazole: A precursor in the synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile.
2-(1-Propyl-1H-1,2,3-triazol-4-yl)acetonitrile: A similar compound with a propyl group instead of an ethyl group.
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetonitrile: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific ethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its versatility in various chemical reactions and applications.
属性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC 名称 |
2-(1-ethyltriazol-4-yl)acetonitrile |
InChI |
InChI=1S/C6H8N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-3H2,1H3 |
InChI 键 |
NZJXKRNZJKTTRJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(N=N1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
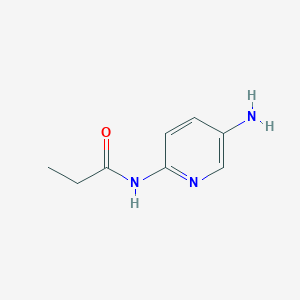
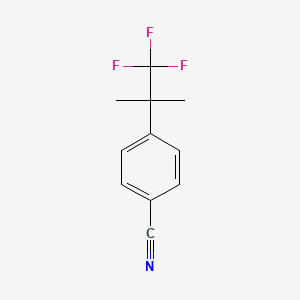
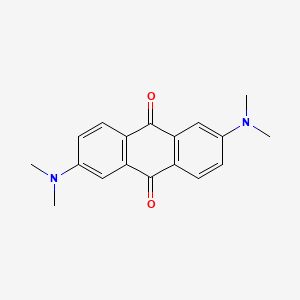
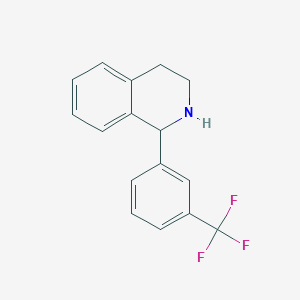
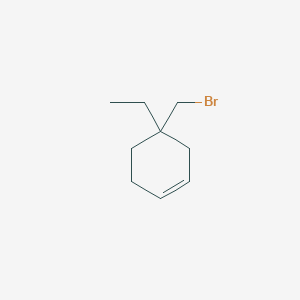
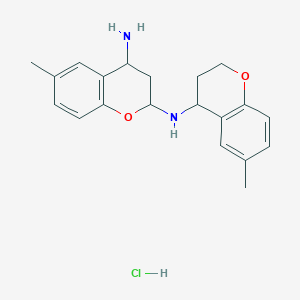
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
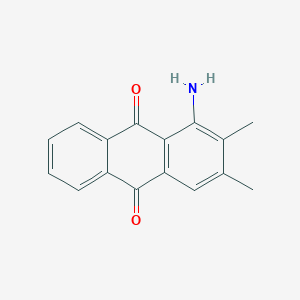
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
